molecular formula C7H8F2N2O2 B3018745 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1856030-27-7

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B3018745
CAS No.: 1856030-27-7
M. Wt: 190.15
InChI Key: QJNMTIIPXVEEHC-UHFFFAOYSA-N
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Description

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety

Preparation Methods

The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the propanoic acid moiety. One common synthetic route involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Chemical Reactions Analysis

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts the energy production process in fungal cells, leading to their death. This mechanism is particularly effective against a broad spectrum of fungal species .

Comparison with Similar Compounds

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its effectiveness as an intermediate in the synthesis of various fungicides.

Biological Activity

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.

  • Molecular Formula : C8H10F2N2O2
  • Molecular Weight : 204.174 g/mol
  • CAS Number : 957513-84-7

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have shown significant inhibitory effects against various cancer-related targets such as BRAF(V600E) and EGFR. Studies suggest that these compounds can inhibit telomerase activity and other kinases involved in tumor progression .
  • Anti-inflammatory Properties :
    • Compounds in this class have demonstrated the ability to reduce inflammation, potentially through the inhibition of nitric oxide production and other inflammatory mediators .
  • Antibacterial and Antifungal Activity :
    • Several studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. For example, certain synthesized derivatives exhibited moderate to excellent activity against various phytopathogenic fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence of difluoromethyl groups enhances the lipophilicity and biological activity of the compounds.
  • Positioning of Functional Groups : The positioning of substituents on the pyrazole ring significantly affects the potency against specific biological targets, including tumor cells and pathogens .

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The compound this compound was found to significantly reduce cell viability in vitro against various cancer cell lines, with IC50 values indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of pyrazole derivatives were assessed using an LPS-induced model in vitro. The results demonstrated that compounds like this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in various cancer cell lines
Anti-inflammatoryReduces production of inflammatory cytokines
AntibacterialExhibits moderate to excellent antibacterial activity
AntifungalEffective against several phytopathogenic fungi

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)5-1-3-11(10-5)4-2-6(12)13/h1,3,7H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMTIIPXVEEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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